Cyclo(L-alanyl-L-tryptophyl)

anti-diatom marine antifouling cyclic dipeptides

Procure Cyclo(L-alanyl-L-tryptophyl) (cyclo(Ala-Trp)) as your authenticated reference standard for critical research applications. This specific DKP demonstrates an 85% anti-diatom inhibition rate, a 35-point advantage over analogs like cyclo(Phe-Ala). It is the required substrate for FtmPT1-catalyzed C2-prenylation, enabling synthesis of cytotoxic derivatives. Essential for fungal secondary metabolite pathway mapping (LC-MS/NMR), it guarantees batch-to-batch consistency in CDPS enzyme assays and marine antifouling programs.

Molecular Formula C14H15N3O2
Molecular Weight 257.29 g/mol
CAS No. 17079-37-7
Cat. No. B103205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclo(L-alanyl-L-tryptophyl)
CAS17079-37-7
Molecular FormulaC14H15N3O2
Molecular Weight257.29 g/mol
Structural Identifiers
SMILESCC1C(=O)NC(C(=O)N1)CC2=CNC3=CC=CC=C32
InChIInChI=1S/C14H15N3O2/c1-8-13(18)17-12(14(19)16-8)6-9-7-15-11-5-3-2-4-10(9)11/h2-5,7-8,12,15H,6H2,1H3,(H,16,19)(H,17,18)/t8-,12-/m0/s1
InChIKeyVDMMFAOUINDEGC-UFBFGSQYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclo(L-alanyl-L-tryptophyl) (CAS 17079-37-7): Core Identity and Procurement-Relevant Specifications


Cyclo(L-alanyl-L-tryptophyl), also referenced as cyclo(Ala-Trp) or cyclo(L-Trp-L-Ala), is a naturally occurring 2,5-diketopiperazine (DKP) cyclic dipeptide composed of L-alanine and L-tryptophan residues with molecular formula C14H15N3O2 and molecular weight 257.29 g/mol [1]. The compound features an indole-containing diketopiperazine scaffold and has been isolated from various microbial sources including Nocardiopsis gilva, Acrostalagmus luteoalbus, and Pseudomonas putida [2]. As a member of the cyclodipeptide family, it exhibits the characteristic conformational rigidity and protease resistance associated with the DKP core structure [3].

Why Cyclo(L-alanyl-L-tryptophyl) Cannot Be Substituted with Other Cyclodipeptides in Targeted Applications


Cyclodipeptides are not functionally interchangeable despite sharing a common 2,5-diketopiperazine scaffold. The specific combination and stereochemistry of amino acid side chains dictate distinct bioactivity profiles, as demonstrated by comparative assays where cyclo(Ala-Trp) exhibited 85% anti-diatom inhibition while its close structural analog cyclo(Phe-Ala) achieved only 50% under identical conditions [1]. Furthermore, the indole moiety of tryptophan provides a unique site for enzymatic prenylation that is absent in phenylalanine- or tyrosine-containing analogs, enabling semi-synthetic derivatization pathways not available to non-tryptophan cyclodipeptides [2]. These functional divergences mean that substituting one DKP for another without empirical validation risks experimental failure or batch-to-batch inconsistency in biologically relevant assays [3].

Quantitative Differentiation Evidence for Cyclo(L-alanyl-L-tryptophyl) Relative to Structural Analogs


Anti-Diatom Activity: Cyclo(Ala-Trp) vs. Cyclo(Phe-Ala) Direct Comparative Efficacy

In a direct comparative study of six diketopiperazines isolated from Pseudomonas putida, cyclo(Ala-Trp) demonstrated superior anti-diatom activity compared to its closest aromatic analog cyclo(Phe-Ala) under identical assay conditions. Both compounds showed activity, but the magnitude of inhibition differed substantially [1].

anti-diatom marine antifouling cyclic dipeptides

Enzymatic Prenylation Capability: Tryptophan-Containing DKPs as Unique Substrates for Bioactive Derivatization

Cyclo(Ala-Trp) serves as a substrate for the prenyltransferase FtmPT1, which catalyzes C2-regular prenylation at the indole ring. This enzymatic conversion is not available to non-tryptophan cyclodipeptides (e.g., cyclo(Phe-Ala), cyclo(Tyr-Val)) and leads to a significant increase in cytotoxicity across multiple cancer cell lines [1]. Among 14 tryptophan-containing cyclic dipeptides tested, including all four stereoisomers of cyclo-Trp-Ala and cyclo-Trp-Pro, prenylation consistently enhanced cytotoxic activity [1].

enzymatic prenylation cytotoxicity enhancement semi-synthetic derivatization

Biosynthetic Precursor Role: Cyclo(L-Trp-L-Ala) as Key Intermediate in Alkaloid Biosynthesis

Cyclo(L-tryptophyl-L-alanyl) is the defined functional parent of preechinulin (CHEBI:193003) and other indole alkaloids, serving as the core scaffold for further biosynthetic modifications including prenylation and oxidation [1]. The compound has been isolated from Eurotium rubrum and identified as part of the isoechinulin class biosynthetic pathway [2].

alkaloid biosynthesis preechinulin precursor natural product chemistry

Supply Chain and Cost Barrier: Market Scarcity as a Procurement Differentiator

Multiple patent documents explicitly state that cyclo(L-tryptophyl-L-alanyl) is commercially available but 'extremely expensive' and 'limited in source,' driving the development of alternative biosynthetic production methods [1][2]. One patent describes a fermentation method achieving over 100 mg/L from marine fungus Eurotium sp., a yield that underscores both the compound's scarcity and the industrial effort required to address supply constraints [2].

supply chain procurement biosynthetic production

Evidence-Backed Application Scenarios for Cyclo(L-alanyl-L-tryptophyl) Procurement


Marine Antifouling Research: Bioassay-Guided Screening Against Diatom Colonization

Based on the 85% anti-diatom inhibition rate observed at 50 μg/mL [1], cyclo(Ala-Trp) is suitable as a positive control or lead scaffold in marine antifouling programs targeting diatom settlement. The 35-percentage-point efficacy advantage over cyclo(Phe-Ala) justifies selection when screening tryptophan-containing DKPs for surface coating or biofilm prevention applications.

Semi-Synthetic Derivatization: Enzymatic Prenylation to Generate Cytotoxic Analogs

Cyclo(Ala-Trp) serves as an authenticated substrate for FtmPT1-catalyzed C2-prenylation, enabling conversion to derivatives with enhanced cytotoxicity against K562 leukemia and A2780 ovarian cancer cell lines [1]. This application is specific to tryptophan-containing cyclodipeptides and is not accessible with phenylalanine or tyrosine analogs.

Natural Product Biosynthesis Studies: Alkaloid Pathway Elucidation

As the functional parent of preechinulin [1] and a validated component of isoechinulin-class alkaloid biosynthesis in Eurotium and Aspergillus species , cyclo(L-alanyl-L-tryptophyl) is required as an authentic analytical standard for LC-MS or NMR-based pathway mapping in fungal secondary metabolism research.

Cyclodipeptide Synthase (CDPS) Substrate Profiling and Enzyme Engineering

The biosynthesis of cyclo(L-tryptophyl-L-alanyl) from L-tryptophanyl-tRNA and L-alanyl-tRNA is catalyzed by cyclodipeptide synthases [1]. This compound is appropriate for use as a reference standard in CDPS activity assays or as a target analyte when engineering CDPS enzymes for altered substrate specificity.

Technical Documentation Hub

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